FXa Inhibitory Potency: Piperazinylimidazo[1,2-a]pyridine Scaffold vs. Pyridylpiperidine Scaffold
Derivatives synthesized from the title compound (after Boc deprotection and coupling) demonstrate approximately 3-fold greater FXa inhibitory potency compared to the earlier pyridylpiperidine-based lead. The piperazinylimidazo[1,2-a]pyridine derivative 2b, which is directly derived from this building block, exhibits an FXa IC50 of 0.021 µM versus 0.061 µM for the pyridylpiperidine compound 1 [1].
| Evidence Dimension | Human FXa inhibitory activity (IC50) |
|---|---|
| Target Compound Data | 0.021 µM (compound 2b, derived from title compound after Boc removal and coupling) |
| Comparator Or Baseline | 0.061 µM (compound 1, pyridylpiperidine-based analog) |
| Quantified Difference | 2.9-fold improvement in potency |
| Conditions | In vitro human FXa enzyme inhibition assay; IC50 values are means of duplicate measurements [1] |
Why This Matters
This 3-fold potency advantage directly translates to lower effective doses in downstream anticoagulant development, making the imidazopyridine-piperazine scaffold a preferred starting point for FXa inhibitor programs.
- [1] Imaeda, Y.; Kawamoto, T.; Tobisu, M.; Konishi, N.; Hiroe, K.; Kawamura, M.; Tanaka, T.; Kubo, K. Discovery of piperazinylimidazo[1,2-a]pyridines as novel S4 binding elements for orally active Factor Xa inhibitors. Bioorg. Med. Chem. 2008, 16, 3125–3140. Table 1. View Source
